molecular formula C11H18N2 B8098120 5-(6-Methyl-3-pyridyl)pentan-2-amine

5-(6-Methyl-3-pyridyl)pentan-2-amine

Cat. No.: B8098120
M. Wt: 178.27 g/mol
InChI Key: QNGUGCYSWLIGCT-UHFFFAOYSA-N
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Description

5-(6-Methyl-3-pyridyl)pentan-2-amine is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a methyl group at the 6th position and an amine group attached to a pentane chain at the 2nd position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-methyl-3-pyridinecarboxaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Purification: The resulting amine is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, often using continuous flow reactors to enhance efficiency and yield.

  • Catalysts: Catalysts such as palladium or platinum may be used to improve reaction rates and selectivity.

Types of Reactions:

  • Oxidation: The amine group can be oxidized to form a nitro compound.

  • Reduction: The pyridine ring can undergo reduction to form a pyridine derivative.

  • Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amine group.

  • Reduced Pyridines: Formed by reducing the pyridine ring.

  • Substituted Pyridines: Resulting from substitution reactions on the methyl group.

Chemistry:

  • Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

  • Catalyst: Can act as a ligand in catalytic reactions.

Biology:

  • Biochemical Studies: Investigated for its potential role in biochemical pathways.

  • Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.

Medicine:

  • Drug Development: Explored for its potential use in developing new pharmaceuticals.

  • Therapeutic Agent: Investigated for its therapeutic properties in treating various diseases.

Industry:

  • Agricultural Chemicals: Used in the production of pesticides and herbicides.

  • Material Science: Applied in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate certain enzymes.

  • Receptors: Can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 6-Methyl-3-pyridinecarboxaldehyde: Similar structure but lacks the amine group.

  • 5-(6-Methyl-3-pyridyl)pentan-1-amine: Similar but with the amine group at a different position on the pentane chain.

  • 3-(6-Methyl-3-pyridyl)propan-1-amine: Similar but with a shorter alkyl chain.

Uniqueness:

  • Position of Amine Group: The placement of the amine group at the 2nd position on the pentane chain is unique and influences the compound's reactivity and biological activity.

This comprehensive overview provides a detailed understanding of 5-(6-Methyl-3-pyridyl)pentan-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(6-methylpyridin-3-yl)pentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(12)4-3-5-11-7-6-10(2)13-8-11/h6-9H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGUGCYSWLIGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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